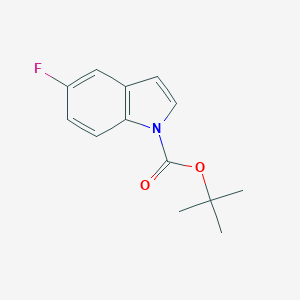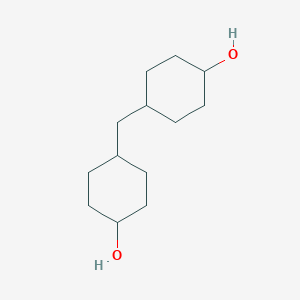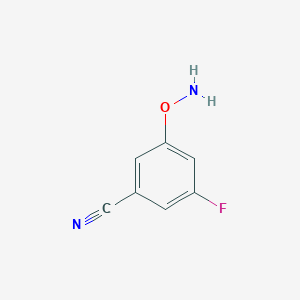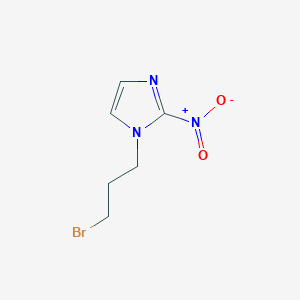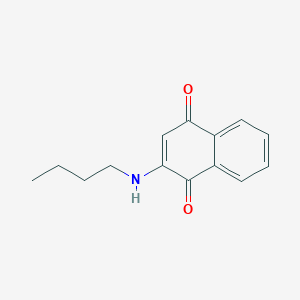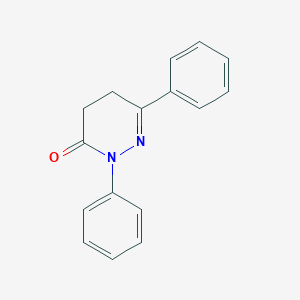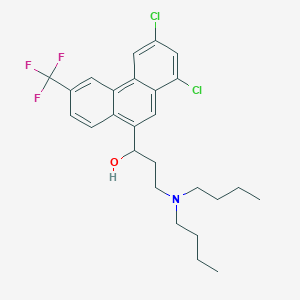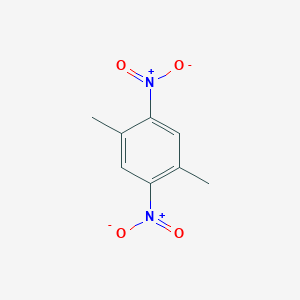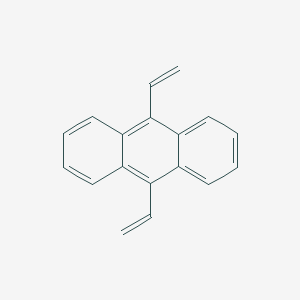![molecular formula C12H13N3O B180911 1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- CAS No. 108061-50-3](/img/structure/B180911.png)
1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been extensively studied for its ability to interact with biological systems and has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of 1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- is not fully understood. However, it is believed to interact with various biological targets, including enzymes and receptors, to produce its biological effects.
Biochemical and Physiological Effects:
1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- has several advantages for lab experiments. The compound is relatively easy to synthesize and has shown promising results in various in vitro and in vivo studies. However, the compound also has some limitations, including its low solubility and poor bioavailability.
Direcciones Futuras
There are several future directions for research on 1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-. Some of the possible areas of research include:
1. Further studies on the mechanism of action of the compound to better understand its interactions with biological targets.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of the potential applications of the compound in the treatment of other diseases, such as autoimmune disorders and neurological disorders.
4. Development of novel analogs of the compound with improved pharmacological properties.
5. Investigation of the potential use of the compound as a lead compound for drug discovery.
In conclusion, 1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- is a promising compound with potential applications in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- involves the reaction of indole-3-carboxylic acid with 2-aminopyridine in the presence of a suitable catalyst. The reaction proceeds through a series of steps involving cyclization, reduction, and condensation to yield the final product.
Aplicaciones Científicas De Investigación
1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Propiedades
Número CAS |
108061-50-3 |
|---|---|
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxamide |
InChI |
InChI=1S/C12H13N3O/c13-12(16)11-10-8(5-6-14-11)7-3-1-2-4-9(7)15-10/h1-4,11,14-15H,5-6H2,(H2,13,16) |
Clave InChI |
GEYNGARYCGPPKK-UHFFFAOYSA-N |
SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(=O)N |
SMILES canónico |
C1CNC(C2=C1C3=CC=CC=C3N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




